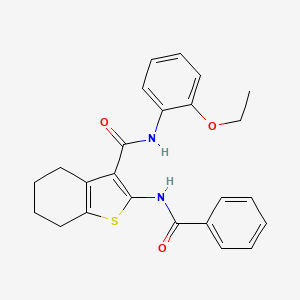![molecular formula C17H13BrN4O B11668392 N'-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11668392.png)
N'-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(4-Bromphenyl)methyliden]-3-phenyl-1H-pyrazol-5-carbohydrazid ist eine Verbindung, die zur Klasse der Schiff-Basen gehört. Schiff-Basen zeichnen sich durch das Vorhandensein einer Kohlenstoff-Stickstoff-Doppelbindung aus, wobei das Stickstoffatom mit einer Aryl- oder Alkylgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(4-Bromphenyl)methyliden]-3-phenyl-1H-pyrazol-5-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-Brombenzaldehyd und 3-Phenyl-1H-pyrazol-5-carbohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen für mehrere Stunden durchgeführt. Das Produkt wird dann durch Umkristallisation aus Ethanol gereinigt .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur und Lösungsmittelwahl, umfassen, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren könnten eingesetzt werden, um die Reaktionswirksamkeit und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N'-[(E)-(4-Bromphenyl)methyliden]-3-phenyl-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erzielt werden.
Substitution: Das Bromatom in der 4-Bromphenylgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Tetrahydrofuran.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.
Reduktion: Bildung entsprechender Amine oder Alkohole.
Substitution: Bildung substituierter Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(4-Bromphenyl)methyliden]-3-phenyl-1H-pyrazol-5-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Elektronendonor fungieren und mit Metallionen interagieren, um stabile Komplexe zu bilden. Diese Komplexe können dann an verschiedenen biochemischen Stoffwechselwegen teilnehmen, was zur Hemmung von Enzymen oder zur Störung zellulärer Prozesse führt .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an electron donor, interacting with metal ions to form stable complexes. These complexes can then participate in various biochemical pathways, leading to the inhibition of enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
- N'-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid
Einzigartigkeit
N'-[(E)-(4-Bromphenyl)methyliden]-3-phenyl-1H-pyrazol-5-carbohydrazid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das an verschiedenen Substitutionsreaktionen teilnehmen kann, was es zu einer vielseitigen Verbindung für die weitere Funktionalisierung macht. Außerdem trägt seine Pyrazolringstruktur zu seiner Stabilität und potenziellen biologischen Aktivität bei.
Eigenschaften
Molekularformel |
C17H13BrN4O |
|---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+ |
InChI-Schlüssel |
TXABMMFFQCSRKO-YBFXNURJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-(2-furylmethylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11668328.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11668335.png)
![3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11668349.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11668353.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668369.png)
![6-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668381.png)
![3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B11668384.png)
![N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide](/img/structure/B11668385.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11668399.png)
![2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B11668405.png)
![(2Z)-2-[1-(3-hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11668412.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11668420.png)
